Benzyl 2-(mercaptomethyl)-6-azaspiro[3.4]octane-6-carboxylate
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Overview
Description
Benzyl 2-(mercaptomethyl)-6-azaspiro[3.4]octane-6-carboxylate: is a spirocyclic compound featuring a unique structural motif Spirocyclic compounds are characterized by a bicyclic system connected through a single carbon atom, which is not shared by any other atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(mercaptomethyl)-6-azaspiro[3.4]octane-6-carboxylate typically involves the formation of the spirocyclic core followed by functionalization. One common approach is to start with a readily available 2,6-diazaspiro[3.4]octane building block . The mercaptomethyl group can be introduced via nucleophilic substitution reactions, while the benzyl ester can be formed through esterification reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be essential for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(mercaptomethyl)-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-(mercaptomethyl)-6-azaspiro[3.4]octane-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.
Medicine: Explored for its potential use in drug discovery, particularly for targeting bacterial infections.
Mechanism of Action
The mechanism of action of Benzyl 2-(mercaptomethyl)-6-azaspiro[3.4]octane-6-carboxylate is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors. The mercaptomethyl group may play a crucial role in binding to these targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Benzyl 2-(mercaptomethyl)-6-azaspiro[3.4]octane-6-carboxylate is unique due to the presence of the mercaptomethyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar spirocyclic compounds that may lack this functional group .
Properties
Molecular Formula |
C16H21NO2S |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
benzyl 2-(sulfanylmethyl)-6-azaspiro[3.4]octane-6-carboxylate |
InChI |
InChI=1S/C16H21NO2S/c18-15(19-10-13-4-2-1-3-5-13)17-7-6-16(12-17)8-14(9-16)11-20/h1-5,14,20H,6-12H2 |
InChI Key |
KAFOQOFUXUROGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC12CC(C2)CS)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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